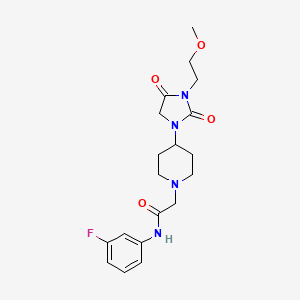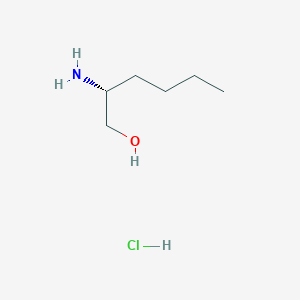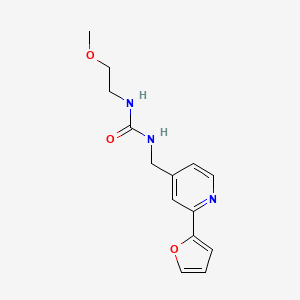
1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(2-methoxyethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(2-methoxyethyl)urea" is a derivative of pyridin-2-yl urea, which is a class of compounds that have been studied for their potential in medicinal chemistry. These compounds have shown a range of biological activities, including the ability to bind to cytosine and exhibit antiproliferative effects against various cancer cell lines . The furan and pyridine moieties present in these compounds are of particular interest due to their potential to engage in intramolecular hydrogen bonding and complexation with biomolecules .
Synthesis Analysis
The synthesis of related pyridin-2-yl urea derivatives has been reported using different methods. For instance, a two-step synthesis involving carbonylation and substitution reactions has been used to produce a compound with a pyrrole and methoxyphenyl substituent . Another related compound, "1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea," was synthesized by coupling furfural with urea . These methods highlight the versatility in the synthetic approaches for creating various substituted urea derivatives.
Molecular Structure Analysis
The molecular structure of pyridin-2-yl urea derivatives is significant due to the presence of substituents that can influence intramolecular hydrogen bonding. The equilibrium between conformational isomers, such as the (E,Z) and (Z,Z) forms, has been studied, with some derivatives showing a strong preference for the (E,Z) form . This preference is influenced by the nature of the substituents, which can also affect the compound's ability to bind to biomolecules like cytosine .
Chemical Reactions Analysis
Pyridin-2-yl ureas have been shown to participate in various chemical reactions, including complexation with cytosine. The binding constants for these interactions can vary widely, depending on the electron-withdrawing or electron-donating nature of the substituents . These interactions are crucial for the biological activity of these compounds, as they can influence their mechanism of action within biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridin-2-yl urea derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. For example, the introduction of a methoxy group can increase the solubility of the compound in organic solvents . Additionally, the antiproliferative activity of these compounds against cancer cell lines has been evaluated, with some derivatives showing significant inhibitory effects, suggesting that these properties are critical for their potential use as anticancer agents .
科学的研究の応用
Regioselective Synthesis
The compound 1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(2-methoxyethyl)urea and its derivatives have been synthesized through various methods. A study outlined the regioselective synthesis of 5,6-Dihydro-4H-furo[2,3-c]pyrrol-4-one and its derivatives, beginning with methyl 3-(methoxycarbonyl)furan-2-acetate. This process involved the conversion of ester functionalities to monohydrazide, followed by Curtius rearrangement to yield the corresponding isocyanate derivative. Further reactions with different nucleophiles produced urethane and urea derivatives, leading to the target compounds (Koza, Karahan, & Balcı, 2010).
Novel Pyridine and Naphthyridine Derivatives
Another research highlighted the synthesis of novel pyridine and naphthyridine derivatives involving compounds like 2-[1-(Furan- or thiophen-2-yl)ethylidene)malononitriles. These compounds underwent dimerization and reacted with various nucleophiles, including urea derivatives, to form different pyrimido and naphthyridine derivatives (Abdelrazek, Kassab, Metwally, & Sobhy, 2010).
Novel Class of Compounds
The creation of a novel class of compounds, including 5,5′-carbonyl-bis(5,6-dihydro-4H-thieno- and furo-[2,3-c]pyrrol-4-ones, was reported. These were synthesized from methyl 2-(2-methoxy-2-oxoethyl) thiophene- and furan-3-carboxylate. The process involved regiospecific conversion of ester functionalities to monoacyl azides and subsequent reactions leading to symmetrical urea derivatives (Koza & Balcı, 2011).
Interaction with Cytosine
A study on pyrid-2-yl ureas examined their equilibria between conformational isomers and their ability to bind cytosine. This research found that pyrid-2-yl ureas, through various substituents, can exhibit different binding affinities and conformational preferences when interacting with cytosine (Chien et al., 2004).
特性
IUPAC Name |
1-[[2-(furan-2-yl)pyridin-4-yl]methyl]-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-19-8-6-16-14(18)17-10-11-4-5-15-12(9-11)13-3-2-7-20-13/h2-5,7,9H,6,8,10H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSCVTZQVDZBFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC1=CC(=NC=C1)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


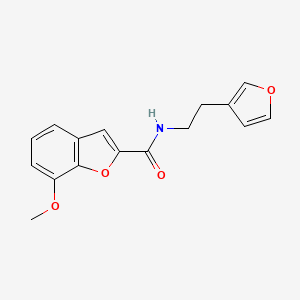
![2-(N-methylmethylsulfonamido)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2531066.png)

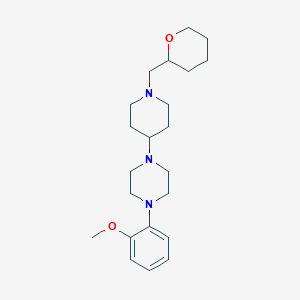
![3-({4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2531071.png)

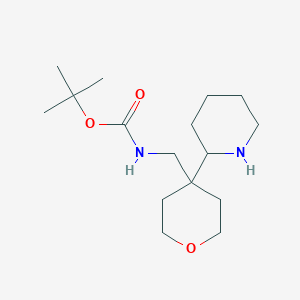
![2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2531076.png)
